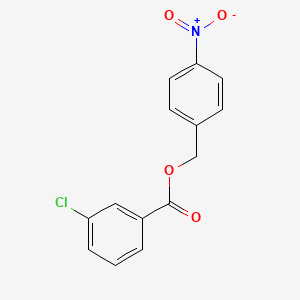
4-acetylphenyl 2,6-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetylphenyl 2,6-dimethoxybenzoate, also known as DMAPA, is a chemical compound that has been extensively studied in the field of organic chemistry. It is a white crystalline solid that is commonly used as a reagent in organic synthesis reactions. The compound has a molecular weight of 292.31 g/mol and a melting point of 128-130°C.
作用機序
The mechanism of action of 4-acetylphenyl 2,6-dimethoxybenzoate involves the formation of an intermediate complex between the catalyst and the reactants. The complex facilitates the reaction by lowering the activation energy required for the reaction to occur. The catalyst is regenerated at the end of the reaction and can be reused in subsequent reactions.
Biochemical and Physiological Effects
4-acetylphenyl 2,6-dimethoxybenzoate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It is not known to have any mutagenic or carcinogenic properties.
実験室実験の利点と制限
The advantages of using 4-acetylphenyl 2,6-dimethoxybenzoate as a catalyst include its high reactivity, low toxicity, and ease of use. It is also relatively inexpensive and readily available. However, the limitations of using 4-acetylphenyl 2,6-dimethoxybenzoate include its sensitivity to air and moisture, which can affect its reactivity. It is also not effective in all types of reactions and may require the use of additional reagents or conditions to achieve the desired reaction.
将来の方向性
Future research on 4-acetylphenyl 2,6-dimethoxybenzoate could focus on improving its reactivity and selectivity in certain types of reactions. It could also be used in the development of new synthetic methodologies for the synthesis of complex molecules. Additionally, the use of 4-acetylphenyl 2,6-dimethoxybenzoate in combination with other catalysts or reagents could be explored to enhance its catalytic properties. Finally, more studies on the biochemical and physiological effects of 4-acetylphenyl 2,6-dimethoxybenzoate could provide insights into its potential applications in medicine and biotechnology.
Conclusion
In conclusion, 4-acetylphenyl 2,6-dimethoxybenzoate, or 4-acetylphenyl 2,6-dimethoxybenzoate, is a versatile chemical compound that has found widespread use in organic synthesis reactions. Its high reactivity, low toxicity, and ease of use make it an attractive catalyst for a variety of reactions. Future research on 4-acetylphenyl 2,6-dimethoxybenzoate could lead to the development of new synthetic methodologies and potential applications in medicine and biotechnology.
合成法
The synthesis of 4-acetylphenyl 2,6-dimethoxybenzoate involves the reaction between 4-acetylphenol and 2,6-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in anhydrous conditions and the product is obtained by recrystallization from a suitable solvent such as ethanol. The yield of the reaction is typically around 70%.
科学的研究の応用
4-acetylphenyl 2,6-dimethoxybenzoate has been widely used in organic synthesis reactions as a catalyst. It has been shown to be effective in a variety of reactions such as acylation, alkylation, and cycloaddition reactions. The compound has also been used in the synthesis of natural products and pharmaceuticals.
特性
IUPAC Name |
(4-acetylphenyl) 2,6-dimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)12-7-9-13(10-8-12)22-17(19)16-14(20-2)5-4-6-15(16)21-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUYJYYAAUDPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Acetylphenyl) 2,6-dimethoxybenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5718447.png)

![6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl[2-(dimethylamino)ethyl]amine](/img/structure/B5718457.png)

![ethyl 4-[(2-methoxyphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5718469.png)
![N-(4-ethoxyphenyl)-N'-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5718474.png)

![{4-[({[3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenyl}acetic acid](/img/structure/B5718488.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5718518.png)

![methyl 2-[({[2-(4-fluorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5718541.png)

![methyl {4,8-dimethyl-7-[(3-methyl-2-buten-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5718548.png)